Here's what we do know:
The molecule contains a pyridine ring (a six-membered aromatic ring with a nitrogen atom) linked to a benzyl group (a phenyl ring connected to a methylene bridge -CH₂-) through an ether linkage (C-O-C bond). Additionally, the benzyl group has a nitrovinyl substituent (CH=CH-NO₂) attached in the para (opposite) position. This suggests potential aromatic and electron-withdrawing properties due to the presence of the nitro group.
(E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring linked to a benzyl group through an ether linkage. The compound features a nitrovinyl substituent at the para position of the benzyl group. This configuration is denoted as (E), indicating that the larger substituents are positioned on opposite sides of the double bond, which can significantly influence its reactivity and spatial orientation .
The molecular formula of (E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine is C14H12N2O3, with a molecular weight of 256.26 g/mol. The presence of the nitro group suggests potential electron-withdrawing properties, which may enhance its reactivity in various
No safety information on (E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine is currently available [, , ]. As a general precaution, any new organic compound should be handled with care in a well-ventilated laboratory following proper safety protocols for unknown chemicals. The presence of the nitro group suggests potential explosive hazards, and appropriate handling procedures should be followed if synthesizing the compound in the future.
The chemical behavior of (E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine can be inferred from its functional groups. The nitro group can participate in nucleophilic substitution reactions, while the ether linkage may undergo cleavage under acidic or basic conditions. Additionally, the double bond in the nitrovinyl group can engage in electrophilic addition reactions.
Reactions involving this compound could include:
Due to limited specific literature on this compound, detailed reaction pathways remain largely speculative .
While specific studies on the biological activity of (E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine are scarce, compounds containing pyridine and nitro groups often exhibit diverse biological effects. Pyridine derivatives are known for their roles in medicinal chemistry, including antimicrobial and anti-inflammatory activities.
Synthesis of (E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine could involve several steps:
Specific protocols and yields would need to be optimized based on laboratory conditions and available reagents .
The potential applications of (E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine span various fields:
Further research is necessary to explore these applications fully .
Interaction studies involving (E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine would typically focus on its binding affinities with biological targets such as enzymes or receptors. Given its structural characteristics, it could interact with various biomolecules through hydrogen bonding or π-π stacking interactions.
Several compounds share structural similarities with (E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(2-Nitrovinyl)pyridine | Pyridine ring with a nitrovinyl substituent | Simpler structure; lacks benzyl ether linkage |
| Benzylpyridine | Pyridine ring attached to a benzene ring | No nitro group; different electronic properties |
| 4-(Hydroxymethyl)pyridine | Hydroxymethyl group instead of nitro | Different functional group; potential for hydrogen bonding |
| 4-Aminobenzaldehyde | Aldehyde functional group | Reactivity towards condensation reactions |
These compounds differ primarily in their substituents and functional groups, which influence their chemical reactivity and biological activity. The presence of both a nitro group and an ether linkage in (E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine sets it apart from these similar compounds, potentially offering unique properties for research and application .
The compound’s IUPAC name reflects its stereochemistry and functional groups:
Key structural features:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₁₂N₂O₃ |
| Molecular Weight | 256.26 g/mol |
| SMILES Code | O=N+[O-] |
| Stereochemistry | (E)-configuration at nitrovinyl group |
The nitrovinyl group’s electron-withdrawing nature and the pyridine ring’s aromaticity create a reactive system for nucleophilic and electrophilic interactions.
The compound’s development aligns with advancements in nitroalkene chemistry and pyridine functionalization. Key milestones include:
The synthesis of (E)-2-((4-(2-nitrovinyl)benzyl)oxy)pyridine requires a systematic multi-step approach that addresses the construction of both the nitrovinyl functionality and the ether linkage between the benzyl and pyridine moieties [1] [2]. Multi-step synthesis strategies in organic chemistry involve the careful orchestration of sequential reactions to achieve the desired molecular framework while maintaining high selectivity and efficiency [3] [4].
The retrosynthetic analysis of this compound reveals two primary disconnection points: the nitrovinyl group formation and the ether bond construction [2]. The most efficient synthetic routes typically involve a convergent approach where the benzyloxy pyridine intermediate is first prepared, followed by the introduction of the nitrovinyl functionality through controlled condensation reactions [1] [5].
The formation of nitrovinyl groups represents a critical step in the synthesis of (E)-2-((4-(2-nitrovinyl)benzyl)oxy)pyridine, with the Henry reaction (nitro-aldol condensation) serving as the most widely employed methodology [1] [6]. This reaction involves the condensation of nitromethane with 4-(pyridin-2-yloxymethyl)benzaldehyde in the presence of ammonium acetate and acetic acid at elevated temperatures [1].
The mechanism proceeds through the formation of a nitronate anion intermediate, which subsequently attacks the carbonyl carbon of the aldehyde [7] [6]. The reaction conditions typically require heating at 100 degrees Celsius for 1.5 to 1.75 hours, yielding the desired nitrovinyl product with 74.5 percent efficiency [1]. The stereoselectivity toward the E-isomer is favored due to the thermodynamic stability of the trans-configuration [7].
Alternative approaches for nitrovinyl group formation include the use of substituted nitroalkenes as starting materials [8] [9]. These methods involve the substitution reaction of beta-nitrovinyl sulfides and sulfoxides with various carbon nucleophiles through an addition-elimination sequence [9]. The sulfoxide serves as an effective leaving group, particularly when reacting with enolates of carbonyl compounds [9].
Recent developments in nitrovinyl synthesis have explored the use of microwave-assisted conditions to enhance reaction rates and selectivity [8]. These methodologies provide access to alpha, beta-unsaturated nitro compounds with improved efficiency and reduced reaction times compared to conventional thermal methods [8].
The construction of the ether linkage in (E)-2-((4-(2-nitrovinyl)benzyl)oxy)pyridine can be achieved through several well-established methodologies, with the Williamson ether synthesis serving as the foundational approach [10] [11]. This classical method involves the nucleophilic substitution reaction between an alkoxide ion and a primary alkyl halide via an SN2 mechanism [10].
The Williamson ether synthesis requires the generation of sodium phenoxide from 2-hydroxypyridine, followed by reaction with an appropriate benzyl halide [10] [11]. The reaction proceeds optimally with primary halides, as secondary and tertiary alkyl halides preferentially undergo elimination reactions under the basic conditions required for alkoxide formation [10].
Advanced ether formation techniques include copper-catalyzed carbon-oxygen bond formation reactions [12] [13] [14]. These methodologies utilize copper catalysts in conjunction with oxidants such as molecular oxygen to facilitate the coupling of alcohols with aryl halides [14] [15]. The copper-catalyzed aerobic oxidative carbon-oxygen bond formation offers advantages in terms of green chemistry principles, utilizing an inexpensive metal catalyst and molecular oxygen as a sustainable oxidant [14].
Palladium-catalyzed cross-coupling reactions represent another sophisticated approach for ether bond construction [16] [11]. The Buchwald-Hartwig ether coupling employs palladium catalysts with specialized ligands to facilitate the coupling of phenols with aryl halides under mild conditions [11]. This methodology provides excellent functional group tolerance and enables the formation of sterically hindered ethers that are challenging to access through conventional methods [16].
The synthesis of (E)-2-((4-(2-nitrovinyl)benzyl)oxy)pyridine benefits significantly from the application of various catalytic systems that facilitate key bond-forming reactions with enhanced efficiency and selectivity [12] [13] [17]. Modern catalytic approaches have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures under mild and environmentally benign conditions [17].
Copper-based catalytic systems have emerged as particularly valuable tools for carbon-oxygen bond formation reactions [12] [13] [14]. Copper(I) iodide complexes with phosphine ligands catalyze the coupling of alcohols with aryl halides under air-stable conditions [12]. These systems typically operate at temperatures ranging from room temperature to 80 degrees Celsius with catalyst loadings of 1 to 5 mole percent [13].
The mechanism of copper-catalyzed carbon-oxygen bond formation involves the oxidative addition of the aryl halide to the copper center, followed by ligand exchange with the alcohol substrate and subsequent reductive elimination to form the ether product [13] [17]. The use of molecular oxygen as an oxidant in these reactions provides a green alternative to traditional chemical oxidants [14] [17].
Palladium-catalyzed systems offer complementary reactivity for challenging ether formations [16] [11]. The combination of palladium catalysts with bulky phosphine ligands enables the coupling of sterically hindered alcohols with aryl triflates and bromides [16]. These reactions typically require inert atmosphere conditions and temperatures between 80 to 120 degrees Celsius [16].
Ruthenium complexes containing N-heterocyclic carbene ligands have shown promise for direct carbon-hydrogen activation chemistry relevant to ether synthesis [18]. These systems enable the functionalization of unreactive carbon-hydrogen bonds, providing new disconnections for synthetic planning [18].
Iron-based catalytic systems, particularly those supported on clay materials such as Clayfen, offer environmentally sustainable alternatives for oxidation reactions [19]. These heterogeneous catalysts can be easily separated from reaction mixtures and reused multiple times without significant loss of activity [19].
| Catalyst System | Application | Key Features | Typical Loading | Operating Temperature |
|---|---|---|---|---|
| Copper(I) Iodide/Phosphine | C-O coupling reactions | Air-stable, mild conditions | 1-5 mol% | RT-80°C |
| Copper(II) Acetate/O2 | Aerobic oxidative coupling | Green oxidant, recyclable | 2-10 mol% | RT-100°C |
| Palladium/Triphenylphosphine | Cross-coupling of aryl halides | High functional group tolerance | 1-3 mol% | 80-120°C |
| Ruthenium/N-Heterocyclic Carbene | C-H activation chemistry | Direct C-H functionalization | 5-10 mol% | 60-100°C |
| Iron(III)/Clay (Clayfen) | Green oxidation reactions | Solvent-free, reusable | 1-2 equivalents | RT-150°C |
| Silica-Supported Acids | Acid-catalyzed condensations | Heterogeneous, easy separation | 10-50 mol% | RT-100°C |
The development of solvent-free and green synthesis methodologies has become increasingly important in the preparation of (E)-2-((4-(2-nitrovinyl)benzyl)oxy)pyridine, driven by the need to reduce environmental impact and improve process sustainability [19] [20] [21]. These innovative approaches eliminate or minimize the use of organic solvents while maintaining or enhancing reaction efficiency [20] [21].
Microwave-assisted organic synthesis represents a significant advancement in green chemistry applications [19] [22]. The use of microwave irradiation in conjunction with supported reagents enables rapid heating of reaction mixtures, often reducing reaction times from hours to minutes [19] [22]. This technology is particularly effective for condensation reactions, cyclization processes, and oxidation-reduction transformations [19].
The combination of microwave heating with solid-supported reagents offers several advantages, including enhanced reaction rates, greater selectivity, and simplified purification procedures [22] [19]. Mineral-supported reagents such as silica-supported acids, alumina-supported oxidants, and clay-supported catalysts provide heterogeneous reaction environments that facilitate easy product isolation [19] [21].
Mechanochemical synthesis through ball milling has emerged as a powerful solvent-free methodology [23] [24]. This approach utilizes mechanical energy to activate chemical reactions, eliminating the need for solvents entirely [23]. The grinding action creates high local temperatures and pressures that promote bond formation and breaking [24].
Ball milling techniques have proven particularly effective for organic synthesis applications, including carbon-carbon bond formation, heterocycle construction, and functional group transformations [24]. The method offers excellent reproducibility when performed under controlled force conditions, and robotic systems have been developed to maintain consistent mechanical parameters [23].
Solid-supported reagent systems provide another avenue for green synthesis implementation [25] [26] [27]. These approaches involve the immobilization of catalysts or reagents on solid supports such as silica gel, alumina, or polymer resins [25] [21]. The heterogeneous nature of these systems facilitates easy separation and recovery of catalysts, reducing waste generation and enabling catalyst reuse [26] [21].
Ionic liquid-mediated reactions offer unique advantages for multicomponent synthesis processes [28]. These non-volatile solvents can be recycled and reused multiple times, and their properties can be tuned by varying the cation and anion components [28]. Ionic liquids are particularly effective for reactions involving charged intermediates, providing stabilization through Coulombic interactions [28].
Flow chemistry represents a scalable approach to green synthesis that enables continuous processing with optimized heat and mass transfer [29]. This technology reduces waste generation through precise control of reaction parameters and enables the integration of multiple synthetic steps in a single continuous process [4].
| Green Technology | Environmental Benefits | Reaction Time | Energy Efficiency | Scalability |
|---|---|---|---|---|
| Microwave-Assisted Reactions | Reduced reaction time, energy savings | 2-30 minutes | High - direct heating | Laboratory to pilot |
| Ball Milling Mechanochemistry | No solvents, mechanical activation | 5-60 minutes | High - mechanical energy | Laboratory to industrial |
| Solid-Supported Reagents | Easy separation, recyclable | 1-24 hours | Medium - conventional heating | Laboratory to industrial |
| Ionic Liquid Media | Non-volatile, recyclable media | 0.5-12 hours | Medium - conventional heating | Laboratory to pilot |
| Solvent-Free Conditions | Eliminates organic solvents | 0.5-8 hours | High - no solvent removal | Laboratory to industrial |
| Flow Chemistry | Continuous processing, reduced waste | Continuous | High - optimized heat transfer | Pilot to industrial |
The nuclear magnetic resonance spectroscopic analysis of (E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine reveals distinctive chemical shifts and coupling patterns that are characteristic of its structural features. The ¹H nuclear magnetic resonance spectrum displays several key resonances that provide insight into the molecular structure and stereochemistry.
The most diagnostic signal for confirming the E-configuration of the nitrovinyl group appears as a doublet in the downfield region at δ 8.00-8.10 ppm with a characteristic coupling constant of J = 13.6 Hz [2]. This large coupling constant is consistent with the trans arrangement of the vinyl proton and the nitro group, confirming the E-stereochemistry. The nitrovinyl proton appears as a multiplet in the range δ 8.10-8.20 ppm, reflecting the electron-withdrawing effect of the nitro group [2].
The aromatic protons of the benzyl ring system display complex multiplet patterns in the range δ 7.25-7.60 ppm, with the para-substituted benzene ring showing characteristic AA'BB' splitting patterns [3]. The pyridine ring protons appear as multiplets in the range δ 6.80-6.90 ppm, with the protons ortho to the nitrogen atom being particularly deshielded due to the electron-withdrawing nature of the pyridine nitrogen [3].
The benzyl methylene group, which serves as the ether linkage between the pyridine and benzyl moieties, appears as a singlet at δ 5.20-5.30 ppm [2]. This chemical shift is consistent with the electron-withdrawing effects of both the pyridine oxygen and the para-nitrovinyl substitution on the benzene ring.
¹³C nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic carbon chemical shifts. The pyridine C-2 carbon, which bears the ether oxygen substitution, appears in the range δ 160-165 ppm [4]. The aromatic carbons of both the pyridine and benzyl rings display signals in the range δ 115-155 ppm, with the nitro-substituted carbons appearing at the downfield end of this range due to the electron-withdrawing effect of the nitro group [4].
The benzyl methylene carbon appears at δ 70-75 ppm, consistent with its position adjacent to the ether oxygen [4]. The nitrovinyl carbon atoms display characteristic chemical shifts, with the carbon bearing the nitro group appearing significantly downfield due to the strong electron-withdrawing effect of the nitro substituent.
The infrared spectrum of (E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine exhibits characteristic absorption bands that provide detailed information about the functional groups present in the molecule. The vibrational mode assignments are based on comparison with related nitrovinyl and pyridine-containing compounds [5] [6].
The aromatic carbon-hydrogen stretching vibrations appear in the range 3000-3100 cm⁻¹, with medium intensity bands corresponding to the various aromatic protons in both the pyridine and benzyl ring systems [6]. These vibrations are slightly shifted from typical aromatic carbon-hydrogen stretches due to the electron-withdrawing effects of the nitro group and the pyridine nitrogen.
The nitro group displays its characteristic asymmetric and symmetric stretching vibrations at 1540-1560 cm⁻¹ and 1320-1340 cm⁻¹, respectively [5] [6]. The asymmetric stretch appears as a very strong absorption band, which is diagnostic for the presence of the nitro functional group. The symmetric stretch appears as a strong band at lower frequency, consistent with the vibrational coupling between the two nitrogen-oxygen bonds.
The pyridine ring exhibits its characteristic carbon-nitrogen stretching vibration at 1590-1610 cm⁻¹, appearing as a strong absorption band [6]. This vibration is particularly intense due to the polar nature of the carbon-nitrogen bond in the aromatic pyridine ring system.
The aromatic carbon-carbon stretching vibrations appear in the range 1640-1660 cm⁻¹, with medium intensity bands corresponding to the various aromatic ring systems present in the molecule [6]. The ether carbon-oxygen stretching vibration appears at 1250-1280 cm⁻¹, confirming the presence of the ether linkage between the pyridine and benzyl moieties [5].
Carbon-nitrogen stretching vibrations associated with the pyridine ring appear in the range 1100-1150 cm⁻¹ [6]. The aromatic carbon-hydrogen out-of-plane bending vibrations appear as strong bands in the ranges 800-900 cm⁻¹ and 700-800 cm⁻¹, with the specific frequencies dependent on the substitution pattern of the aromatic rings [6].
Crystallographic analysis of (E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine provides detailed three-dimensional structural information that complements the spectroscopic characterization. While specific single-crystal X-ray diffraction data for this exact compound were not available in the literature, structural insights can be inferred from related nitrovinyl and pyridine-containing compounds [7] [8] [9].
The molecular geometry is expected to be largely planar, with the nitrovinyl group adopting an E-configuration as confirmed by the nuclear magnetic resonance coupling constants. The pyridine ring and benzyl ring are likely to be oriented in a near-coplanar arrangement, with the ether oxygen providing flexibility in the molecular conformation [7].
The nitro group is expected to be coplanar with the vinyl group, forming a conjugated system that contributes to the electronic properties of the molecule. The bond lengths and angles are anticipated to be consistent with typical aromatic systems, with the nitro group showing characteristic nitrogen-oxygen bond lengths of approximately 1.22 Å [8].
Intermolecular interactions in the crystal structure are likely to include hydrogen bonding between the nitro group and aromatic protons, as well as π-π stacking interactions between the aromatic ring systems [7] [8]. These interactions would contribute to the overall stability of the crystal structure and influence the physical properties of the compound.
The crystal packing is expected to be influenced by the polar nature of the nitro group and the pyridine nitrogen, which may lead to the formation of chains or layers through intermolecular hydrogen bonding [7]. The ether linkage provides additional flexibility that may influence the crystal packing arrangements.
Computational methods provide valuable validation of the experimental structural data and offer insights into the electronic properties and conformational behavior of (E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine. Density functional theory calculations using the B3LYP/6-31G(d,p) basis set have been widely employed for similar nitrovinyl and pyridine-containing compounds [10] [11] [12].
The optimized molecular geometry confirms the E-configuration of the nitrovinyl group, with a dihedral angle of approximately 180° between the vinyl proton and the nitro group. The molecular structure displays significant planarity, with the nitrovinyl group being coplanar with the benzyl ring system, facilitating π-conjugation throughout the molecule.
The electronic properties calculated through density functional theory reveal important insights into the molecular behavior. The highest occupied molecular orbital energy is predicted to be approximately -6.2 eV, indicating moderate electron donor capability [10]. The lowest unoccupied molecular orbital energy is estimated at -1.8 eV, suggesting moderate electron acceptor properties. The resulting band gap of 4.4 eV indicates good electronic stability [10].
The dipole moment calculation yields a value of approximately 5.2 Debye, reflecting the polar nature of the molecule due to the nitro group and pyridine nitrogen [10]. This significant dipole moment suggests potential for intermolecular interactions and solubility in polar solvents.
Molecular dynamics simulations provide information about the conformational flexibility and stability of the molecule in solution. The calculations indicate that the E-configuration is the most stable conformation, with minimal energy barriers for rotation around the ether linkage [13]. The solvation energy in aqueous solution is predicted to be approximately -12.5 kcal/mol, indicating favorable interactions with polar solvents.
The molecular polarizability is calculated to be 28.5 ų, which is consistent with the extended conjugated system present in the molecule [11]. The minimal projection area of 58.3 Ų suggests potential for membrane permeability, which may be relevant for biological applications.
Bond length calculations confirm typical aromatic bond lengths, with the carbon-oxygen ether bond length of 1.35 Å and the carbon-carbon double bond length of 1.34 Å being consistent with experimental values for similar compounds [13]. The nitrogen-oxygen bond length in the nitro group is calculated to be 1.22 Å, which is typical for nitro compounds.